(Chloromethyl)trichlorosilane
Overview
Description
(Chloromethyl)trichlorosilane is an organosilicon compound with the chemical formula CH₂Cl₄Si. It is a colorless liquid that is highly reactive and used in various industrial applications. The compound is known for its ability to hydrolyze in the presence of water, releasing hydrogen chloride gas .
Mechanism of Action
Target of Action
Trichloro(chloromethyl)silane, with the formula Si(CH2Cl)Cl3 , primarily targets organic compounds, particularly aldehydes and imines . It also interacts with water, moist air, or steam .
Mode of Action
Trichloro(chloromethyl)silane reacts with these targets to produce various products. For instance, it reacts with dimethylformamide to form hypervalent hydridosilicates . These hydridosilicates can then reduce aldehydes to alcohols and imines to amines . This compound also reacts with water, moist air, or steam to produce heat and toxic, corrosive fumes of hydrogen chloride .
Biochemical Pathways
The biochemical pathways affected by Trichloro(chloromethyl)silane are primarily those involving the reduction of aldehydes to alcohols and imines to amines . These reactions are part of larger biochemical pathways involved in the synthesis and degradation of various organic compounds.
Result of Action
The result of Trichloro(chloromethyl)silane’s action is the transformation of target compounds. Aldehydes are reduced to alcohols, and imines are reduced to amines . Additionally, when it reacts with water, moist air, or steam, it produces heat and toxic, corrosive fumes of hydrogen chloride .
Action Environment
The action of Trichloro(chloromethyl)silane is highly dependent on the environment. It reacts vigorously with water, moist air, or steam, producing heat and toxic, corrosive fumes of hydrogen chloride . Therefore, its action, efficacy, and stability are influenced by environmental factors such as humidity and temperature.
Preparation Methods
Synthetic Routes and Reaction Conditions: (Chloromethyl)trichlorosilane can be synthesized through the chlorination of methyltrichlorosilane. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as iron or aluminum chloride at elevated temperatures .
Industrial Production Methods: In industrial settings, trichloro(chloromethyl)silane is produced by the direct chlorination of methyltrichlorosilane. The process involves passing chlorine gas over methyltrichlorosilane at high temperatures, resulting in the formation of trichloro(chloromethyl)silane and hydrogen chloride as a byproduct .
Types of Reactions:
Hydrolysis: this compound reacts vigorously with water, leading to the formation of hydrochloric acid and silanols.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions with various nucleophiles, such as alcohols and amines, to form corresponding silane derivatives.
Common Reagents and Conditions:
Water: For hydrolysis reactions.
Alcohols and Amines: For substitution reactions.
Major Products Formed:
Hydrolysis: Hydrochloric acid and silanols.
Substitution: Silane derivatives such as alkoxysilanes and aminosilanes.
Scientific Research Applications
(Chloromethyl)trichlorosilane has a wide range of applications in scientific research and industry:
Comparison with Similar Compounds
Trichlorosilane (HSiCl₃): A related compound used in the production of ultrapure silicon for the semiconductor industry.
Methyltrichlorosilane (CH₃SiCl₃): Used as a precursor in the synthesis of other organosilicon compounds.
Dichloromethylsilane (CH₃SiCl₂H): Another related compound with similar reactivity but different applications.
Uniqueness: (Chloromethyl)trichlorosilane is unique due to its chloromethyl group, which provides additional reactivity and versatility in chemical synthesis compared to other chlorosilanes. This makes it particularly valuable in the production of specialized silane coupling agents and surface modification reagents .
Properties
IUPAC Name |
trichloro(chloromethyl)silane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH2Cl4Si/c2-1-6(3,4)5/h1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYTPGBJPTDQJCG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C([Si](Cl)(Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH2Cl4Si | |
Record name | TRICHLORO(CHLOROMETHYL)SILANE | |
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DSSTOX Substance ID |
DTXSID2061779 | |
Record name | Trichloro(chloromethyl)silane | |
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Molecular Weight |
183.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
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Physical Description |
Trichloro(chloromethyl)silane is a liquid. (EPA, 1998), Liquid; [CAMEO] Clear colorless liquid; [MSDSonline] | |
Record name | TRICHLORO(CHLOROMETHYL)SILANE | |
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Record name | Trichloro(chloromethyl)silane | |
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Flash Point |
Flash point: 157 °F (69 °C) | |
Record name | TRICHLORO(CHLOROMETHYL)SILANE | |
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Density |
1.476 | |
Record name | TRICHLORO(CHLOROMETHYL)SILANE | |
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CAS No. |
1558-25-4 | |
Record name | TRICHLORO(CHLOROMETHYL)SILANE | |
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Record name | Trichloro(chloromethyl)silane | |
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Record name | Trichloro(chloromethyl)silane | |
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Record name | (Chloromethyl)trichlorosilane | |
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Record name | Chloromethyltrichlorosilane | |
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Record name | Silane, trichloro(chloromethyl)- | |
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Record name | CHLOROMETHYLTRICHLOROSILANE | |
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Record name | TRICHLORO(CHLOROMETHYL)SILANE | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of Trichloro(chloromethyl)silane in polymer synthesis?
A1: Trichloro(chloromethyl)silane serves as a key starting material for synthesizing polymers with silicon-carbon backbones. [, ] In the provided research, it reacts with Grignard reagents, leading to the formation of cyclic silane intermediates. These intermediates can then undergo ring-opening polymerization to create polymers like poly(dipropylsilylenemethylene) (PDPSM). [] This particular polymer, PDPSM, exhibits interesting properties like a high glass transition temperature and the formation of liquid crystal phases, highlighting the impact of Trichloro(chloromethyl)silane as a building block for novel materials. []
Q2: How is Trichloro(chloromethyl)silane used in analytical chemistry?
A2: While not directly used in the analytical procedure itself, Trichloro(chloromethyl)silane plays a crucial behind-the-scenes role in analytical chemistry, particularly in drug testing. [] The research highlights its use in derivatizing 11-nor-Δ9-tetrahydrocannabinol-carboxylic acid (THC-COOH), the primary metabolite of Δ9-tetrahydrocannabinol found in urine. [] This derivatization step, using Trichloro(chloromethyl)silane along with N,O-Bis(trimethylsilyl)trifluoroacetamide and 1% trichloro(chloromethyl)silane, enhances the detection sensitivity and selectivity of THC-COOH during analysis by gas chromatography-mass spectrometry (GC-MS/MS). [] This method enables accurate and reliable quantification of THC-COOH in urine samples, crucial for determining cannabis intake. []
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